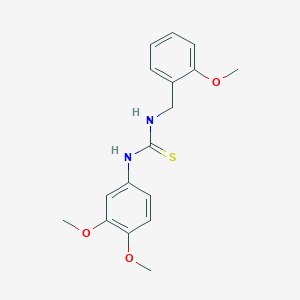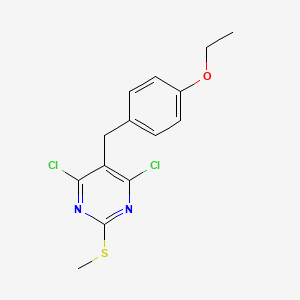
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, also known as BR-MBOB, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indenylamines and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is not fully understood, but it is believed to involve the modulation of protein-protein interactions that are involved in the pathogenesis of neurodegenerative diseases. Specifically, (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been found to interact with the amyloid beta peptide and prevent its aggregation, which is a key step in the development of Alzheimer's disease. Additionally, it has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and can protect against oxidative stress.
Biochemical and Physiological Effects:
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been found to protect against oxidative stress by reducing the production of reactive oxygen species and increasing the expression of antioxidant genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine for lab experiments is its high purity and stability, which makes it suitable for a range of biochemical and pharmacological assays. Additionally, its unique mechanism of action and potential therapeutic applications make it an attractive target for drug development. However, one limitation of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, including:
1. Further elucidation of its mechanism of action, particularly with regard to its interactions with amyloid beta peptides and the Nrf2-ARE pathway.
2. Development of more efficient synthesis methods to improve yields and reduce costs.
3. Investigation of its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis.
4. Study of its pharmacokinetics and pharmacodynamics in vivo, including its bioavailability and distribution in the body.
5. Exploration of its potential applications in other areas of medicine, such as cancer treatment and cardiovascular disease.
In conclusion, (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is a promising compound with unique biochemical and physiological effects that have potential therapeutic applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine involves a series of chemical reactions, starting with the preparation of 3-bromo-4-methoxybenzaldehyde. This is then reacted with 2,3-dihydroindene to form the intermediate product, which is subsequently treated with amine to yield the final product, (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine. The synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has shown that (3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, it has been found to protect dopaminergic neurons in Parkinson's disease models, suggesting a potential neuroprotective effect.
Propiedades
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-8-5-12(9-16(17)18)11-19-15-7-6-13-3-2-4-14(13)10-15/h5-10,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVZDRUYJDCBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(CCC3)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198854 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-bromo-4-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)
![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)


![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)

![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)
